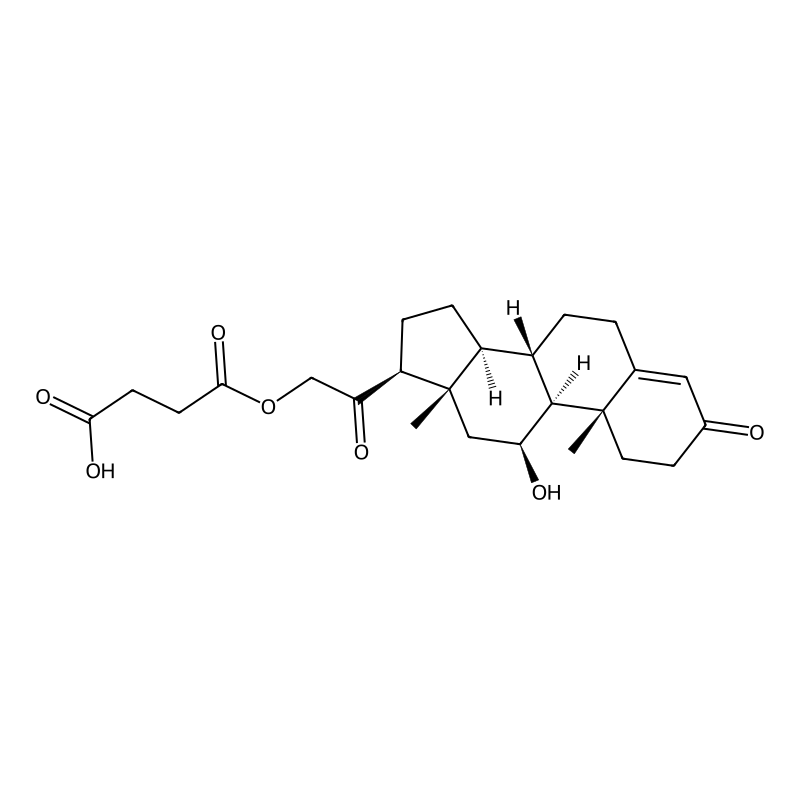Corticosterone-21-hemisuccinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Corticosterone-21-hemisuccinate is a synthetic derivative of corticosterone, a naturally occurring steroid hormone produced by the adrenal cortex. This compound is characterized by the addition of a hemisuccinate group at the 21-position of the corticosterone molecule. Its molecular formula is , and it has a molecular weight of approximately 434.54 g/mol . The introduction of the hemisuccinate moiety enhances its solubility in water, making it more suitable for pharmaceutical applications compared to its parent compound.
- Esterification: The hemisuccinate group can react with alcohols to form esters, which may alter its pharmacokinetic properties.
- Hydrolysis: In aqueous environments, the ester bond can be hydrolyzed, regenerating corticosterone and succinic acid.
- Acyl Transfer Reactions: This compound can participate in acyl transfer reactions, influenced by carboxyl groups, which are essential in corticosteroid chemistry .
These reactions are crucial for understanding how corticosterone-21-hemisuccinate can be modified for various applications.
Corticosterone-21-hemisuccinate exhibits significant biological activity primarily through its interaction with glucocorticoid receptors. Upon binding, it initiates the transcription of genes involved in anti-inflammatory and immunosuppressive responses. This activity makes it useful in treating conditions characterized by excessive inflammation or immune response . Additionally, its enhanced solubility allows for more effective delivery and absorption in biological systems compared to corticosterone.
The synthesis of corticosterone-21-hemisuccinate typically involves the following steps:
- Starting Material: Corticosterone is used as the starting material.
- Activation of Succinic Anhydride: Succinic anhydride is activated using a suitable reagent (often a catalyst) to facilitate the reaction.
- Esterification Reaction: The activated succinic anhydride is reacted with corticosterone under controlled conditions (temperature and pH) to yield corticosterone-21-hemisuccinate.
- Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical use .
Corticosterone-21-hemisuccinate has several applications, particularly in medical and research settings:
- Pharmaceutical Use: It is utilized as an anti-inflammatory agent in various formulations aimed at treating autoimmune diseases and inflammatory conditions.
- Research Tool: The compound serves as a reference standard in biochemical assays and studies involving glucocorticoid signaling pathways.
- Diagnostic
Studies on corticosterone-21-hemisuccinate have revealed its interactions with various biological systems:
- Glucocorticoid Receptors: It binds effectively to glucocorticoid receptors, similar to natural corticosteroids, mediating physiological responses.
- Drug Interactions: Research indicates potential interactions with other medications that affect steroid metabolism or receptor activity, necessitating careful consideration during co-administration .
These interactions underscore the importance of understanding its pharmacodynamics and pharmacokinetics for safe therapeutic use.
Corticosterone-21-hemisuccinate shares structural similarities with several other corticosteroids and their derivatives. Below are some compounds for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Corticosterone | C21H30O4 | Natural hormone; less soluble than hemisuccinate |
| Hydrocortisone 21-Hemisuccinate | C25H34O8 | Water-soluble; used for similar therapeutic applications |
| Dexamethasone | C22H29F2O5 | Potent anti-inflammatory; fluorinated derivative |
| Prednisolone | C21H28O5 | Synthetic derivative; widely used in therapy |
Corticosterone-21-hemisuccinate stands out due to its enhanced solubility and specific interactions with glucocorticoid receptors, making it particularly valuable in therapeutic contexts where rapid absorption is critical.








